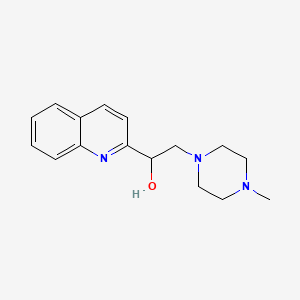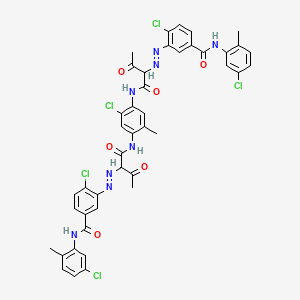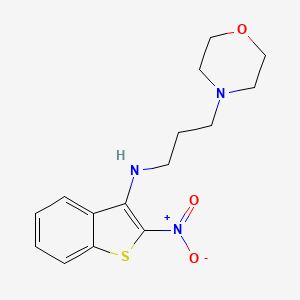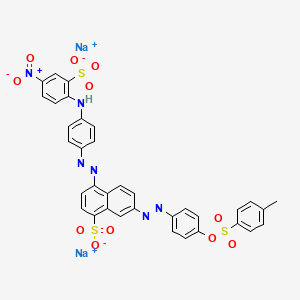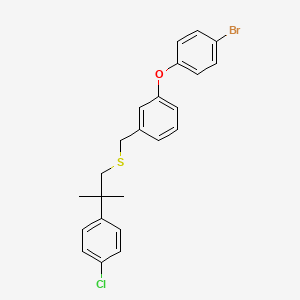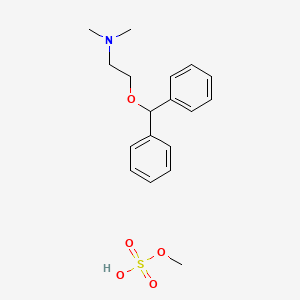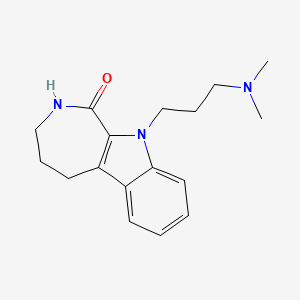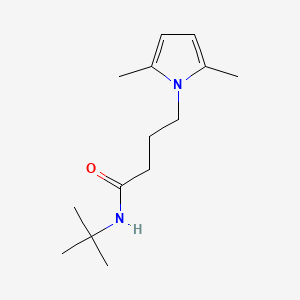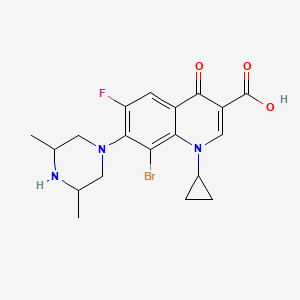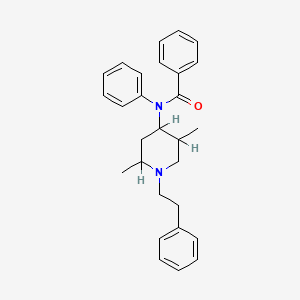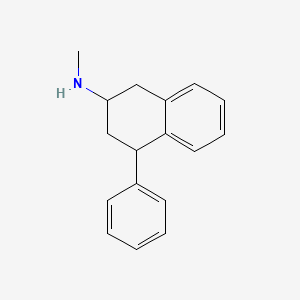
3-Ethyl-4-propoxy-o-toluic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-propoxy-o-toluic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of an ethyl group at the third position, a propoxy group at the fourth position, and a carboxylic acid group attached to the ortho position of a toluene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-propoxy-o-toluic acid typically involves the following steps:
Etherification: The propoxy group can be introduced at the fourth position through a Williamson ether synthesis, where the corresponding alcohol (propanol) reacts with a suitable halide derivative of the toluene ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to optimize yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-propoxy-o-toluic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3-Ethyl-4-propoxy-o-toluic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, perfumes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-propoxy-o-toluic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic ring and substituents can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Toluic acid: Lacks the ethyl and propoxy groups, making it less versatile in chemical reactions.
p-Toluic acid: Has a different substitution pattern, affecting its reactivity and applications.
m-Toluic acid: Similar to o-toluic acid but with different positional isomerism.
Uniqueness
3-Ethyl-4-propoxy-o-toluic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92156-98-4 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-ethyl-2-methyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-4-8-16-12-7-6-11(13(14)15)9(3)10(12)5-2/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
Clé InChI |
ABBXDXILOYVREI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C(=O)O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


